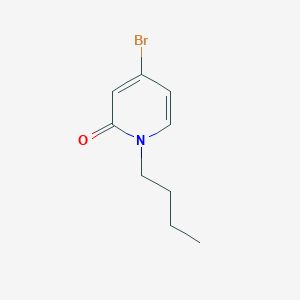

4-bromo-1-butylpyridin-2(1H)-one

Overview

Description

4-Bromo-1-butylpyridin-2(1H)-one, also known as 4-Bromobutylpyridin-2-one, is a synthetic organic compound that is used in scientific research. It is a brominated analog of the naturally-occurring compound pyridin-2-one, which is found in many plants and animals. 4-Bromobutylpyridin-2-one has a wide range of applications in the study of biochemical and physiological processes.

Scientific Research Applications

Bromination Mechanisms in Organic Chemistry : The paper by Feng et al. (2015) explores the bromination mechanism of 2-tert-butylpyrene, which yields mono-, di-, tri-, and tetra-bromopyrenes. The role of iron(III) bromide in directing the bromine atom to specific positions in the presence of iron powder is significant. This study provides insights into the utility of bromination in organic synthesis and the role of catalysts like iron(III) bromide in such reactions (Feng et al., 2015).

Synthesis of N-Polyfluoroalkylated Heterocycles : Kolomeitsev et al. (1996) discuss a method for synthesizing N-polyfluoroalkylated heterocycles. This involves carbon-bromine bond cleavage and provides insights into the preparation of compounds like N-(bromodifluoromethyl)pyridinium bromides. This research is crucial for understanding the synthesis of complex organic compounds involving bromine and fluorine atoms (Kolomeitsev et al., 1996).

Water Oxidation Catalyzed by Mononuclear Ru(II) Complexes : Kaveevivitchai et al. (2012) studied a family of mononuclear Ru(II) complexes as catalysts for water oxidation. These complexes possess a tridentate ligand related to terpyridine and bipyridine, with additional monodentate halogens like bromine. This research contributes to the understanding of catalytic processes in water oxidation and the role of bromine in these complexes (Kaveevivitchai et al., 2012).

Synthesis of Cobaloxime Derivatives : Bisergaeva and Sirieva (2020) conducted an experiment to synthesize cobaloxime derivatives. This involved synthesizing bromo (4-tert-butylpyridine) cobaloxime, highlighting the role of bromine in the synthesis of such derivatives. This research adds to the understanding of the synthesis and characterization of metal-organic compounds (Bisergaeva & Sirieva, 2020).

Application in Dye-Sensitized Solar Cells : Boschloo et al. (2006) investigated the effect of adding 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells. This study is crucial for understanding how additives like 4-tert-butylpyridine can improve the performance of solar cells, particularly in increasing the open-circuit potential and electron lifetime (Boschloo et al., 2006).

properties

IUPAC Name |

4-bromo-1-butylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-5-11-6-4-8(10)7-9(11)12/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDYYFREKABGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-butylpyridin-2(1H)-one | |

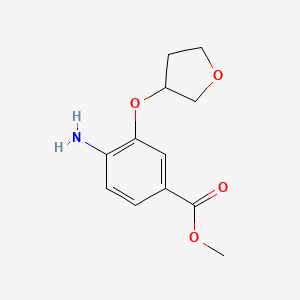

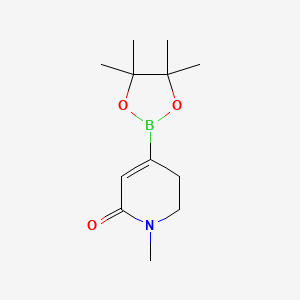

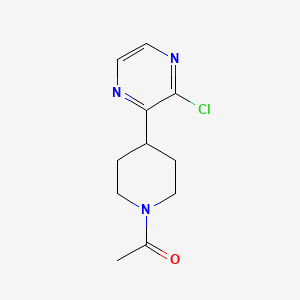

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)

![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)